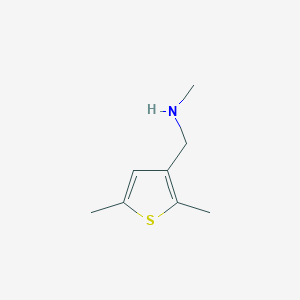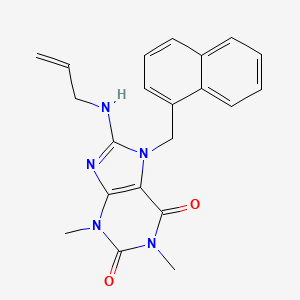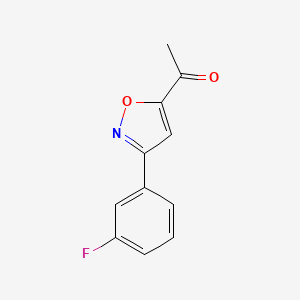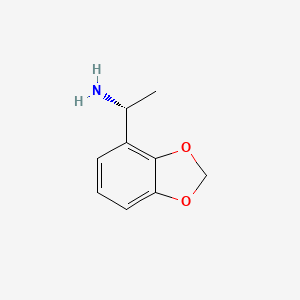
(2,5-Dimethyl-thiophen-3-ylmethyl)-methyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dimethyl-thiophen-3-ylmethyl)-methyl-amine: is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of two methyl groups at the 2 and 5 positions of the thiophene ring, and a methylamine group attached to the 3 position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethyl-thiophen-3-ylmethyl)-methyl-amine can be achieved through various synthetic routes. One common method involves the reaction of 2,5-dimethylthiophene with formaldehyde and methylamine under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which subsequently undergoes cyclization to form the desired product .
Industrial Production Methods: Industrial production of thiophene derivatives often involves the use of catalytic processes to enhance yield and selectivity. For example, the use of palladium-catalyzed cross-coupling reactions has been reported for the synthesis of various thiophene derivatives. These methods are advantageous due to their high efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: (2,5-Dimethyl-thiophen-3-ylmethyl)-methyl-amine undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Halides, alkoxides
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiol
Substitution: Various substituted thiophene derivatives
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (2,5-Dimethyl-thiophen-3-ylmethyl)-methyl-amine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, thiophene derivatives have been studied for their potential as antimicrobial and anticancer agents. The presence of the thiophene ring system in this compound makes it a candidate for further exploration in drug discovery .
Medicine: Thiophene derivatives are known for their pharmacological properties, including anti-inflammatory, antihypertensive, and anti-atherosclerotic effects.
Industry: In the industrial sector, thiophene derivatives are used as corrosion inhibitors, organic semiconductors, and in the fabrication of organic light-emitting diodes (OLEDs). The compound’s stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of (2,5-Dimethyl-thiophen-3-ylmethyl)-methyl-amine involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring system allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, thiophene derivatives have been shown to inhibit voltage-gated sodium channels, which are involved in the transmission of pain signals .
Comparación Con Compuestos Similares
Thiophene: The parent compound, thiophene, is a simple five-membered ring containing one sulfur atom.
2,5-Dimethylthiophene: This compound is similar to (2,5-Dimethyl-thiophen-3-ylmethyl)-methyl-amine but lacks the methylamine group.
3-Methylthiophene: Another related compound, 3-methylthiophene, has a single methyl group at the 3 position.
Uniqueness: this compound is unique due to the presence of both methyl groups and a methylamine group on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H13NS |
|---|---|
Peso molecular |
155.26 g/mol |
Nombre IUPAC |
1-(2,5-dimethylthiophen-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H13NS/c1-6-4-8(5-9-3)7(2)10-6/h4,9H,5H2,1-3H3 |
Clave InChI |
QSMFVRYERLESQX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(S1)C)CNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B12049576.png)
![3-Methyl-2-(2-methylprop-2-en-1-yl)-1-{[3-(morpholin-4-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12049588.png)




![4-({[2-(Morpholin-4-yl)ethyl]amino}methyl)benzoic acid](/img/structure/B12049613.png)
![2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl 2-methylbenzoate](/img/structure/B12049615.png)
![Dimethyl 3-(3-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B12049618.png)

![3-hydroxy-1-oxo-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12049643.png)
![(3Z)-5-methyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12049653.png)
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-yl-acetic acid, AldrichCPR](/img/structure/B12049657.png)
